molecular formula C11H22O2Si B2764094 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde CAS No. 944794-73-4

1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde

Cat. No.: B2764094
CAS No.: 944794-73-4
M. Wt: 214.38
InChI Key: ARFIJDLRSPOAEH-UHFFFAOYSA-N
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Description

1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde (hereafter referred to as Compound A) is a cyclopropane-based aldehyde functionalized with a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group. The TBDMS moiety serves as a sterically hindered protecting group, enhancing stability during synthetic processes while allowing selective deprotection under controlled conditions (e.g., fluoride ions). The cyclopropane ring introduces significant ring strain, which can influence reactivity, particularly in ring-opening or nucleophilic addition reactions at the aldehyde group. Compound A is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex heterocycles, such as 1,4-benzothiazepines, as evidenced by its role in reductive alkylation reactions .

Properties

IUPAC Name

1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-10(2,3)14(4,5)13-9-11(8-12)6-7-11/h8H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFIJDLRSPOAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944794-73-4
Record name 1-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde typically involves the protection of a hydroxymethyl group with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The cyclopropane ring can be introduced through various cyclopropanation reactions, often using diazo compounds and transition metal catalysts .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Tetra-n-butylammonium fluoride (TBAF), acetic acid/water mixture

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Free hydroxymethyl derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde is primarily related to its reactivity as an aldehyde and the protective role of the TBS group. The aldehyde group can participate in nucleophilic addition reactions, while the TBS group protects the hydroxymethyl group from unwanted reactions until deprotection is desired .

Comparison with Similar Compounds

Comparison with Similar Compounds

Variation in Silyl Protecting Groups

Compound B : 1-[(Triisopropylsilyl)oxy]cyclopropanecarbaldehyde

  • Structural Difference : Replaces TBDMS with a triisopropylsilyl (TIPS) group.
  • Key Properties :
    • Steric Bulk : TIPS (three isopropyl groups) is bulkier than TBDMS (one tert-butyl and two methyl groups), leading to slower reaction kinetics in nucleophilic additions .
    • Stability : TIPS is more resistant to basic conditions but less stable under acidic hydrolysis compared to TBDMS.
  • Applications : Preferred in multi-step syntheses requiring prolonged stability under basic environments.

Variation in Cycloalkane Ring Structure

Compound C : 1-[(tert-Butyldimethylsilyl)oxy]cyclopentane-1-carboxaldehyde

  • Structural Difference : Cyclopentane replaces the cyclopropane ring.
  • Key Properties :
    • Ring Strain : Cyclopentane lacks the high ring strain of cyclopropane, reducing reactivity in ring-opening reactions.
    • Conformational Flexibility : Cyclopentane’s puckered structure allows for greater conformational adaptability, influencing stereochemical outcomes in catalysis .

Compound D : 2-[(tert-Butyldimethylsilyl)oxy]-2-cyclopentylacetal

  • Structural Difference : Silyl group is positioned at the 2-carbon of a cyclopentylacetal.

Substituent Position and Functional Group Impact

  • Aldehyde vs. Acetal : Compound A’s aldehyde group is more electrophilic than Compound D’s acetal, making it more reactive in condensations (e.g., aldol reactions).
  • Cyclopropane vs. Cyclopentane : The strained cyclopropane in Compound A facilitates unique reactivity, such as participation in [2+1] cycloadditions, which are absent in cyclopentane analogues.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula CAS Number Purity Key Feature(s)
A C₁₁H₂₂O₂Si EN300-365729 95% TBDMS-protected cyclopropane aldehyde
B C₁₃H₂₄O₂Si 76326-31-3 N/A TIPS-protected cyclopropane aldehyde
C C₁₂H₂₄O₂Si EN300-365350 N/A TBDMS-protected cyclopentane aldehyde

Table 2: Reactivity Comparison

Compound Stability (Acid) Stability (Base) Reactivity in Aldol Reactions
A Moderate High High (due to aldehyde)
B Low Very High Moderate (steric hindrance)
C High Moderate Low (cyclopentane inertness)

Research Findings

  • Synthetic Utility : Compound A’s TBDMS group enables efficient protection of the hydroxymethyl group during reductive alkylation, as demonstrated in the synthesis of 1,4-benzothiazepines .
  • Stability Studies : TBDMS (Compound A) shows superior acid stability compared to TIPS (Compound B), making it preferable for acidic workup conditions.
  • Reactivity Insights : The cyclopropane ring in Compound A undergoes strain-driven ring-opening in the presence of nucleophiles, a feature absent in cyclopentane analogues (Compound C) .

Biological Activity

1-{[(tert-Butyldimethylsilyl)oxy]methyl}cyclopropane-1-carbaldehyde (CAS No. 944794-73-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H22_{22}O2_{2}Si
  • Molecular Weight : 214.38 g/mol
  • Structure : The compound features a cyclopropane ring, which is known for its strain energy, potentially influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the protection of functional groups to enhance stability during reaction processes. One common method includes the use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl functionalities, facilitating further transformations without undesired side reactions.

The biological activity of this compound has been investigated in various contexts, particularly regarding its potential as an inhibitor or modulator in biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest that derivatives of cyclopropane compounds can act as inhibitors for various glycosidases. In particular, certain derivatives have shown inhibition of β-glucosidase and β-galactosidase, indicating potential applications in treating conditions related to glycosylation disorders .
  • Cellular Effects : The compound may exhibit effects on cellular proliferation and apoptosis through modulation of signaling pathways. For instance, compounds with similar structures have been implicated in the regulation of PARP1 activity, which plays a crucial role in DNA repair mechanisms and cancer cell survival .
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, although specific data on this compound is limited. The presence of the cyclopropyl moiety is often associated with enhanced biological activity due to increased lipophilicity and interaction with biological membranes.

Study 1: Enzyme Activity Assays

A study investigating the enzyme inhibition properties of cyclopropane derivatives found that specific modifications at the cyclopropane ring could significantly alter enzyme affinity and selectivity. For example, certain derivatives inhibited β-glucosidase by reducing its activity to 43% at a concentration of 5 mM .

CompoundEnzyme TargetInhibition % at 5 mMInhibition % at 25 mM
Compound Aβ-glucosidase43%20%
Compound Bβ-galactosidase25%No increase
Compound Cβ-mannosidaseIncreased to 148%Increased to 240%

Study 2: PARP1 Interaction

In another study focused on PARP1 inhibitors, compounds structurally related to cyclopropanes were shown to possess sub-micromolar inhibition potency against PARP1, highlighting their potential as therapeutic agents in oncology .

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